molecular formula C10H6N2O3 B374008 2,5-Di(2-furyl)-1,3,4-oxadiazole

2,5-Di(2-furyl)-1,3,4-oxadiazole

Cat. No.: B374008
M. Wt: 202.17g/mol
InChI Key: ZLERZJGQBHZNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Di(2-furyl)-1,3,4-oxadiazole is a high-value heterocyclic compound of significant interest in medicinal chemistry and materials science. This symmetric molecule, characterized by its furan-substituted 1,3,4-oxadiazole core, serves as a key scaffold in the development of novel bioactive agents and functional materials. Researchers value this compound for its structural properties, which have been confirmed by X-ray crystallography, showing a planar configuration with minimal angle between the rings . In pharmaceutical research, derivatives of 1,3,4-oxadiazole containing furan moieties have demonstrated promising biological activities. These include potent antioxidant properties, as evidenced by free radical scavenging assays like DPPH and nitric oxide methods . The 1,3,4-oxadiazole ring is a well-known bioisostere for esters and amides, contributing to favorable metabolic stability and the ability to engage in hydrogen bonding, which can enhance drug-target interactions . Beyond biomedical applications, the 1,3,4-oxadiazole structure is also recognized for its utility in material science. Such compounds have been investigated for their use as fluorescent materials, scintillators, and in the creation of heat-resistant polymers, highlighting the versatility of this chemical class . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17g/mol

IUPAC Name

2,5-bis(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H6N2O3/c1-3-7(13-5-1)9-11-12-10(15-9)8-4-2-6-14-8/h1-6H

InChI Key

ZLERZJGQBHZNSR-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies for 2,5 Di 2 Furyl 1,3,4 Oxadiazole and Its Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles remain widely practiced due to their reliability and the accessibility of starting materials. These approaches typically involve the formation of a key 1,2-diacylhydrazine intermediate followed by cyclodehydration, or the direct reaction of acid hydrazides with carboxylic acid derivatives.

Dehydrative Cyclization Methods (e.g., Phosphoryl Chloride-Mediated Cyclization)

One of the most established and frequently employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This reaction is commonly facilitated by a variety of dehydrating agents, with phosphoryl chloride (POCl₃) being a prominent choice. nih.govmdpi.comoaji.net The process involves the reaction of an acid hydrazide with an appropriate carboxylic acid to form a 1,2-diacylhydrazine, which is then cyclized using POCl₃, often with heating. researchgate.net For instance, the synthesis of 2-furyl-5-(substituted)-1,3,4-oxadiazoles has been achieved by treating furan-2-carbohydrazide (B108491) with a suitable carboxylic acid in the presence of phosphoryl chloride. researchgate.net

While effective, the use of harsh dehydrating agents like POCl₃, thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide has prompted the exploration of milder alternatives. nih.govoaji.net These include reagents such as triflic anhydride, the Burgess reagent, and combinations like triphenylphosphine/carbon tetrachloride. nih.gov

A study detailed the synthesis of 2,5-dialkyl-1,3,4-oxadiazole derivatives where symmetrical N,N'-diacylhydrazines were first formed from acid chlorides and hydrazine (B178648) hydrate. These intermediates were subsequently cyclized using POCl₃, either in anhydrous toluene (B28343) or under solvent-free conditions, with the latter generally providing higher yields. mdpi.com Similarly, symmetrically substituted 2,5-bis[2-(2-furyl)ethenyl]-1,3,4-oxadiazole has been synthesized from the corresponding N,N'-diacylhydrazine using phosphoryl chloride. thieme-connect.com

Dehydrating AgentSubstratesKey Features
Phosphoryl Chloride (POCl₃)1,2-DiacylhydrazinesWidely used, effective, but can be harsh. nih.govresearchgate.net
Thionyl Chloride (SOCl₂)1,2-DiacylhydrazinesAnother common, potent dehydrating agent. nih.govoaji.net
Polyphosphoric Acid (PPA)1,2-DiacylhydrazinesStrong acid used for cyclodehydration. oaji.net
Triflic Anhydride1,2-DiacylhydrazinesMilder alternative to POCl₃. nih.gov
Burgess Reagent1,2-DiacylhydrazinesMild and selective dehydrating agent. nih.gov

Reactions Involving Acid Hydrazides and Carboxylic Acid Derivatives

The direct condensation of acid hydrazides with carboxylic acids or their activated derivatives represents another cornerstone of 1,3,4-oxadiazole (B1194373) synthesis. mdpi.comacs.org This one-pot approach is often preferred for its efficiency. A common protocol involves reacting an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like POCl₃. openmedicinalchemistryjournal.com For example, a variety of 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized by heating an acylhydrazide with substituted aromatic carboxylic acids and POCl₃. nih.gov

Microwave-assisted synthesis has emerged as a greener and more efficient alternative to conventional heating. nih.gov For example, the one-pot reaction of aromatic carboxylic acids and benzoyl hydrazides has been successfully carried out using catalysts like alumina (B75360) sulfuric acid (ASA) and nano-γ-alumina sulfuric acid (nano-γ-ASA) under microwave irradiation and solvent-free conditions, leading to short reaction times and high yields. nih.gov

Advanced Oxidative Cyclization Techniques

To overcome the limitations of classical methods, which often require harsh conditions, advanced oxidative cyclization techniques have been developed. These methods offer milder reaction conditions and greater functional group tolerance.

N-Acylhydrazone Oxidative Cyclization (e.g., DDQ-Promoted, tert-Butyl Hypoiodite-Mediated)

The oxidative cyclization of N-acylhydrazones is a powerful and versatile strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govmdpi.com This method involves the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which is then oxidized to the corresponding oxadiazole. A variety of oxidizing agents have been employed for this transformation.

One notable oxidant is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.commdpi.comsemanticscholar.org DDQ has been shown to be an efficient promoter for the oxidative cyclization of a wide range of N-acylhydrazones, affording the desired 1,3,4-oxadiazoles in high yields and relatively short reaction times. semanticscholar.org This method exhibits broad substrate scope and high functional group tolerance. The synthesis can be performed in a stepwise manner or as a one-pot procedure directly from acid hydrazides and aldehydes. semanticscholar.org For instance, the synthesis of 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (B81043) has been successfully achieved through this route. semanticscholar.org

Another effective reagent for this transformation is tert-butyl hypoiodite (B1233010) (t-BuOI), which can be generated in situ. arkat-usa.orgosaka-u.ac.jp While specific examples for 2,5-Di(2-furyl)-1,3,4-oxadiazole are not detailed, the general utility of t-BuOI in promoting oxidative cyclizations suggests its potential applicability. arkat-usa.org Other oxidizing systems used for this purpose include iodine in the presence of a base, N-chlorosuccinimide (NCS) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and hypervalent iodine reagents. openmedicinalchemistryjournal.com

Oxidizing AgentSubstrateKey Features
DDQN-AcylhydrazonesEfficient, broad scope, high yields, one-pot option. semanticscholar.org
tert-Butyl HypoioditeN-AcylhydrazonesPotential for mild oxidative cyclization. arkat-usa.org
Iodine/BaseN-AcylhydrazonesMetal-free, practical conditions. researchgate.net
NCS/DBUN-AcylhydrazonesMild conditions, short reaction times, excellent yields. openmedicinalchemistryjournal.com

Copper-Catalyzed Dual Oxidation Protocols from Arylacetic Acids and Hydrazides

Recent advancements have led to the development of copper-catalyzed protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.govnih.gov A notable example is a one-pot synthesis from arylacetic acids and hydrazides via a copper-catalyzed dual oxidation process under an oxygen atmosphere. acs.orgnih.govnih.govresearchgate.netacs.org This methodology involves the oxidative decarboxylation of arylacetic acids and subsequent oxidative functionalization of the imine C-H bond. acs.orgnih.govnih.govacs.org The use of an inexpensive copper catalyst and oxygen as the terminal oxidant makes this an economically and environmentally attractive method. acs.orgnih.govnih.govresearchgate.net This protocol has been shown to tolerate a variety of hydrazides and arylacetic acids, providing good yields of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.gov

Convergent Synthetic Strategies from α-Bromo Nitroalkanes

A novel and convergent approach to 1,3,4-oxadiazoles involves the coupling of α-bromo nitroalkanes with acyl hydrazides. rsc.orgnih.govresearchgate.net This method is particularly noteworthy as it avoids the formation of a 1,2-diacyl hydrazide intermediate. The reaction proceeds under mildly basic conditions and is tolerant of water, offering a complementary strategy to traditional dehydrative methods. rsc.orgnih.gov

The proposed mechanism involves the in situ formation of an electrophilic nitrogen species, which then undergoes a rapid conversion to the oxadiazole. nih.gov This strategy has been successfully applied to the synthesis of a range of 2,5-disubstituted oxadiazoles (B1248032) and has shown good substrate scope. nih.govresearchgate.net For example, various α-bromo nitroalkanes have been coupled with different acyl hydrazides to afford the corresponding oxadiazoles in good yields. nih.gov

ReactantsKey Features
α-Bromo Nitroalkanes and Acyl HydrazidesConvergent, avoids diacyl hydrazide intermediate, mild conditions, water tolerant. rsc.orgnih.govresearchgate.net

Electrocatalytic Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Electrochemical methods offer a green and efficient alternative for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, often proceeding under mild conditions with short reaction times. researchgate.net These techniques typically involve the oxidative cyclization of suitable precursors at an anode.

One prominent electrocatalytic protocol involves the anodic oxidation of N′-aroyl-hydrazones, which are the condensation products of aromatic aldehydes and acyl hydrazides. researchgate.net This one-pot synthesis is conducted at room temperature under controlled potential. The reaction utilizes a supporting electrolyte such as lithium perchlorate (B79767) (LiClO₄) in an acetonitrile (B52724) (MeCN) solution. researchgate.net The mechanism is predicated on the electrochemical oxidation of the hydrazone intermediate at the anode, which triggers the cyclization to form the stable 1,3,4-oxadiazole ring. This method is noted for its mild conditions and excellent product yields. researchgate.net

Another electrocatalytic approach allows for the one-step synthesis of non-symmetrical 2,5-disubstituted 1,3,4-oxadiazole derivatives from inexpensive and readily available aldehydes and hydrazides. researchgate.netsioc-journal.cn This process also operates under electrocatalytic conditions, providing good yields and serving as a straightforward method for creating a diverse range of oxadiazoles. sioc-journal.cn The resulting products are typically characterized and confirmed using spectroscopic methods like IR, ¹H NMR, ¹³C NMR, and HRMS. sioc-journal.cn

Table 1: Overview of Electrocatalytic Synthesis Conditions

Parameter Description Source(s)
Method Anodic oxidation of N′-aroyl-hydrazones researchgate.net
Starting Materials Aromatic aldehydes, Acyl hydrazides researchgate.net
Electrolyte Lithium perchlorate (LiClO₄) researchgate.net
Solvent Acetonitrile (MeCN) researchgate.net
Temperature Room temperature researchgate.net
Key Advantages Mild conditions, short reaction time, excellent yields researchgate.net

Synthesis of Key Precursors and Intermediate Building Blocks for this compound

The synthesis of this compound relies on the preparation of several key precursors and intermediates. The general strategy involves the formation of N,N'-di(2-furoyl)hydrazine, which then undergoes cyclodehydration to yield the target oxadiazole.

Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is a crucial activated derivative of 2-furoic acid. A common and historical method for its preparation involves refluxing 2-furoic acid with an excess of thionyl chloride (SOCl₂). wikipedia.org After the reaction, excess thionyl chloride is removed by distillation, followed by the collection of the 2-furoyl chloride fraction at its boiling point of 173-174 °C. guidechem.com

Alternative methods have been developed to improve yield and purity. One such method uses phosgene (B1210022) in the presence of a catalyst like N,N-dimethylformamide (DMF), with 2-furoyl chloride itself acting as the solvent. chemicalbook.comgoogle.com This process leads to high-purity product (over 99.9%) with yields exceeding 90%. google.com

Table 2: Selected Synthesis Methods for 2-Furoyl Chloride

Reagent(s) Conditions Yield Source(s)
Thionyl chloride (SOCl₂) Reflux at 100°C for 1 hour 79% guidechem.com
Phosgene, N,N-dimethylformamide (DMF) 40-100°C, 2 hours 91.2% guidechem.com

Synthesis of 2-Furoic Hydrazide

2-Furoic hydrazide (also known as 2-furoylhydrazine) is a primary building block. It is typically synthesized from an ester of 2-furoic acid. semanticscholar.org The process involves first esterifying 2-furoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to form the corresponding methyl ester. This ester is then treated with an excess of hydrazine hydrate, which displaces the methoxy (B1213986) group to form 2-furoic hydrazide in satisfactory yields. semanticscholar.org 2-Furoic hydrazide is a solid with a melting point of 77-79 °C. sigmaaldrich.com It serves as a key intermediate for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govmdpi.com

Synthesis of N,N'-Di(2-furoyl)hydrazine

The direct precursor to this compound is N,N'-di(2-furoyl)hydrazine. This symmetrical diacylhydrazine is formed by reacting a 2-furoyl donor with a hydrazine source. A straightforward method involves the reaction of 2-furoic hydrazide with a second equivalent of 2-furoyl chloride. mdpi.com In this reaction, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the diacylhydrazine structure. This intermediate is then subjected to cyclodehydration, often using a strong dehydrating agent like phosphorus oxychloride or polyphosphoric acid, to form the this compound ring. sapub.org

Computational and Theoretical Investigations of 2,5 Di 2 Furyl 1,3,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of 2,5-Di(2-furyl)-1,3,4-oxadiazole. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's orbitals and energy landscape.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations, often employing methods like B3LYP with various basis sets, are utilized to optimize molecular geometries and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com

DFT studies on related 2,5-disubstituted 1,3,4-oxadiazoles reveal that the distribution and energies of these frontier orbitals are key to understanding their electronic properties. researchgate.net For instance, in similar compounds, the HOMO is often localized on the substituent rings, while the LUMO is centered on the oxadiazole core, indicating the pathway for electronic transitions. Calculations of global reactivity descriptors such as hardness, softness, ionization potential, and electron affinity provide further insights into the molecule's reactivity profile. mdpi.com These parameters are instrumental in predicting how the molecule will behave in various chemical environments.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted 1,3,4-Oxadiazoles

PropertyDescriptionTypical Values (Arbitrary Units)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.5 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.4.0 to 5.0 eV
Ionization Potential The minimum energy required to remove an electron from a molecule.6.5 to 7.5 eV
Electron Affinity The energy released when an electron is added to a molecule.1.0 to 2.0 eV

Note: The values in this table are illustrative and based on general findings for 1,3,4-oxadiazole derivatives; they are not specific to this compound.

Ab initio molecular orbital studies, which are based on first principles without empirical data, provide a foundational understanding of the electronic characteristics of molecules like this compound. While DFT is a prominent ab initio method, other techniques also contribute to a comprehensive picture of molecular orbitals. These studies are crucial for determining ground-state geometries, bond lengths, and bond angles with high accuracy. researchgate.net

Analysis of the molecular orbitals reveals the nature of chemical bonding and the distribution of electron density within the molecule. For 1,3,4-oxadiazole systems, these studies confirm the planarity of the ring and the electronic interactions between the central oxadiazole and the substituent furyl rings. The electron density at bond critical points can be calculated to assess the strength and nature of the chemical bonds throughout the molecule. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools for predicting how this compound might interact with biological systems and for understanding its dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand, such as a 1,3,4-oxadiazole derivative, to the active site of a target protein. nih.govrsc.org

For various 1,3,4-oxadiazole-based compounds, docking studies have been instrumental in identifying potential interactions with key amino acid residues within the binding pockets of enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The binding energy, often expressed in kcal/mol, is calculated to estimate the binding affinity of the ligand for the target. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

Table 2: Illustrative Molecular Docking Results for 1,3,4-Oxadiazole Derivatives with Protein Targets

Target ProteinLigand (Illustrative)Binding Energy (kcal/mol)Key Interacting Residues (Example)
EGFR Tyrosine Kinase 2,5-disubstituted 1,3,4-oxadiazole-7.0 to -9.0Met793, Leu718, Cys797
VEGFR2 1,3,4-oxadiazole amide derivative-45 to -50 kJ/molCys919, Asp1046, Glu885
Enoyl-ACP Reductase N-(furan-2-yl)-methanimine derivative-6.0 to -8.0NAD, TYR 158

Note: This table presents example data from studies on various 1,3,4-oxadiazole derivatives to illustrate the type of information obtained from molecular docking, not specific results for this compound.

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of 1,3,4-oxadiazole derivatives, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. mdpi.com These simulations provide insights into the conformational changes that may occur upon binding and help to refine the understanding of the binding affinity.

By analyzing parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the simulation period, researchers can evaluate the stability of the complex. mdpi.com A stable complex will typically show minimal fluctuations in these values. MD simulations can also be used to calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

Analysis of Aromaticity and Electron Delocalization within the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle. mdpi.com Its aromaticity and the associated electron delocalization are key to its stability and chemical properties. The ring system is characterized by a relatively low electron density at the carbon atoms (positions 2 and 5) and a higher electron density at the nitrogen atoms (positions 3 and 4). rroij.com

Prediction of Spectroscopic Signatures for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR predictions are achieved by calculating the magnetic shielding tensors of each nucleus. DFT calculations, often using the B3LYP functional, can provide ¹H and ¹³C chemical shifts that correlate with experimental findings. For this compound, due to its symmetrical structure, a limited number of unique signals would be predicted.

Predicted ¹H NMR Spectra: The protons on the furan (B31954) rings are expected to be in distinct electronic environments. The proton adjacent to the furan's oxygen atom (H5/H5') would likely have a different predicted chemical shift than the other two protons (H3/H3' and H4/H4').

Predicted ¹³C NMR Spectra: Similarly, the carbon atoms of the molecule would yield a set of predicted chemical shifts. The carbons of the central oxadiazole ring (C2/C5) are expected to be significantly deshielded and appear at a characteristic downfield shift. The carbons of the two furan rings would also have distinct predicted values.

No specific calculated data for this compound was found in the search results. The following table is a representative example based on general knowledge of similar structures and is for illustrative purposes only. Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxadiazole C2/C5-~158-165
Furan C2'/C2''-~140-145
Furan C5'/C5''~7.5-7.8~115-120
Furan C3'/C3''~7.0-7.3~110-115
Furan C4'/C4''~6.5-6.8~110-115

Infrared (IR) Spectroscopy

Theoretical vibrational analysis is used to predict the IR spectrum. Calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. For this compound, characteristic vibrational modes would be associated with the stretching and bending of bonds within the furan and oxadiazole rings.

Key predicted vibrational frequencies would include:

C=N stretching in the oxadiazole ring, typically predicted in the 1610-1650 cm⁻¹ region.

C-O-C stretching of the oxadiazole and furan rings, expected in the 1000-1250 cm⁻¹ range.

Aromatic C-H stretching from the furan rings, generally predicted above 3000 cm⁻¹.

Ring stretching vibrations for both the furan and oxadiazole rings, appearing in the 1300-1500 cm⁻¹ region.

No specific calculated IR data for this compound was found in the search results. The following table is a representative example based on general knowledge of similar structures and is for illustrative purposes only. Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3150
C=N Stretch (Oxadiazole)1620-1640
Aromatic C=C Stretch (Furan)1450-1550
C-O-C Stretch (Oxadiazole/Furan)1020-1240
C-H Bending (Out-of-Plane)750-850

Mass Spectrometry (MS)

While computational methods can predict mass-to-charge ratios (m/z) for the molecular ion and potential fragmentation patterns, detailed prediction of entire mass spectra is less common than for NMR or IR. For this compound, the primary prediction would be the m/z of the molecular ion [M]⁺. Further computational analysis could predict the stability of various fragments that might arise from the cleavage of the furan rings or the opening of the oxadiazole ring, helping to rationalize an experimental spectrum. The most abundant peak would be predicted for the molecular ion due to the aromatic stability of the compound.

No specific predicted mass spectrometry data for this compound was found in the search results.

Applications in Advanced Materials Science

Organic Light-emitting Diodes (OLEDs) and Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) core is a well-established pharmacophore in materials science, recognized for its exceptional thermal and chemical stability. In the realm of optoelectronics, derivatives of 1,3,4-oxadiazole are pivotal in the design of various conducting systems, including organic light-emitting diodes (OLEDs), scintillators, and laser dyes mdpi.comnih.gov. The electron-accepting nature of the 1,2-diazole fragment within the 1,3,4-oxadiazole ring is a key attribute for these applications mdpi.comnih.gov.

In the architecture of OLEDs, the efficient transport of electrons from the cathode to the emissive layer is crucial for achieving high performance. Compounds based on 2,5-diaryl-1,3,4-oxadiazole have been extensively investigated and have demonstrated their suitability as electron-transporting materials. The inherent electron-deficient character of the 1,3,4-oxadiazole ring facilitates the acceptance and transport of electrons. This property helps in balancing the charge carrier injection and transport within the OLED, leading to improved efficiency and longevity of the device.

The luminescent properties of 1,3,4-oxadiazole derivatives are central to their application in OLEDs. These compounds often exhibit strong fluorescence in the blue region of the electromagnetic spectrum. The luminescence arises from the relaxation of electrons from an excited state (Highest Occupied Molecular Orbital - HOMO) to the ground state (Lowest Unoccupied Molecular Orbital - LUMO).

Table 1: Photophysical Properties of Related 1,3,4-Oxadiazole Derivatives
CompoundAbsorption Max (nm)Emission Max (nm)Quantum YieldReference
2,5-Diphenyl-1,3,4-oxadiazole (B188118)~250~350-400- nih.gov
2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole derivativesRed-shifted compared to diphenyl derivatives rsc.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, potentially leading to 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). In TADF molecules, non-emissive triplet excitons can be converted to emissive singlet excitons through reverse intersystem crossing (RISC), which is facilitated by thermal energy.

Donor-acceptor molecules are a common design for TADF emitters, where an electron-donating moiety is linked to an electron-accepting moiety. The 1,3,4-oxadiazole unit, with its electron-accepting nature, is a suitable component for the acceptor part of TADF molecules nih.govst-andrews.ac.ukrsc.org. In the case of 2,5-Di(2-furyl)-1,3,4-oxadiazole, the oxadiazole core acts as the acceptor, while the furan (B31954) rings can be considered as weak donors. By attaching stronger donor groups to this core structure, it is possible to design novel TADF emitters. The spatial separation of the HOMO and LUMO in such donor-acceptor systems leads to a small ΔEST, which is a prerequisite for efficient TADF. Research on oxadiazole-based TADF emitters has shown that a highly twisted conformation between the donor and acceptor units can effectively separate the HOMO and LUMO, resulting in a small singlet-triplet splitting st-andrews.ac.uk.

Polymer Chemistry and Polymerization Studies

The rigid and stable structure of the 1,3,4-oxadiazole ring makes it an attractive component for the backbone of high-performance polymers. These polymers are known for their excellent thermal stability and mechanical properties.

An alternative to the traditional polycondensation methods for preparing conjugated polymers containing the 1,3,4-oxadiazole unit is through an anionic polymerization mechanism, similar to the Gilch route for poly(p-phenylene vinylene) (PPV) tu-dresden.de. This approach can lead to polymers with higher molecular weights and fewer structural defects compared to those produced by polycondensation tu-dresden.de.

The polymerization is thought to proceed through a reactive intermediate, analogous to quinodimethane, which is generated by base-induced dehydrohalogenation of a precursor like 2,5-bis(chloromethyl)-1,3,4-oxadiazole tu-dresden.de. The electron-poor nature of the 1,3,4-oxadiazole unit influences the polymerization mechanism, favoring an anionic pathway tu-dresden.de. The reaction can be controlled by conducting the polymerization at a toluene (B28343)/water interface in the presence of a phase transfer catalyst, which helps to manage the exothermic nature of the reaction and results in a higher molecular weight polymer tu-dresden.de. This method offers a promising route to high-quality conjugated polymers incorporating the 1,3,4-oxadiazole moiety.

Table 2: Comparison of Polymerization Methods for Poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene)
MethodAdvantagesDisadvantagesReference
PolycondensationEstablished methodLow molecular weight, structural defects tu-dresden.de
Anionic Polymerization (Gilch-type)Higher molecular weight, fewer defectsExothermic reaction requiring control tu-dresden.de

Aromatic poly-1,3,4-oxadiazoles are a class of polymers renowned for their exceptional thermal stability utwente.nl. The incorporation of the rigid and stable 1,3,4-oxadiazole ring into the polymer backbone imparts high glass transition temperatures (Tg) and degradation temperatures utwente.nl. This makes them suitable for applications where materials are exposed to high temperatures.

The use of this compound as a monomer for creating heat-resistant polymers is a promising area of research. Furan-based polymers, derived from monomers like 2,5-furandicarboxylic acid, are also being explored as sustainable and high-performance materials icm.edu.pl. The combination of the thermally stable oxadiazole core with the furan rings could lead to novel polymers with enhanced thermal properties. The polyhydrazides, which are precursors to poly-1,3,4-oxadiazoles, can be thermally cyclodehydrated to form the final, highly stable polymer . The resulting polyoxadiazoles typically exhibit a significant increase in Tg compared to their polyhydrazide precursors due to the increased chain stiffness from the formation of the oxadiazole ring .

Design of Other Advanced Functional Materials

The inherent characteristics of this compound, such as its thermal stability and propensity for strong fluorescence, make it a candidate for various functional materials. Research into its derivatives has paved the way for its exploration in specialized applications where light emission and absorption are critical.

The development of efficient and stable laser dyes is crucial for a range of scientific and technological applications. The molecular structure of this compound, with its extended π-conjugation system involving the furan and oxadiazole rings, is conducive to strong absorption and emission of light, a primary requirement for a laser dye. While specific data on the lasing properties of this compound is not extensively documented in publicly available literature, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles is well-regarded for its use in conducting systems and as laser dyes. The electron-accepting nature of the oxadiazole fragment contributes to their valuable optical properties.

Similarly, these fluorescent properties are highly desirable for optical brighteners, which function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whitening effect. The high fluorescence quantum yields often associated with oxadiazole derivatives suggest that this compound could be a potent optical brightening agent. The emission color of oxadiazole-based dyes can often be tuned by modifying the substituent groups, indicating that the furan moieties play a significant role in the specific fluorescent characteristics of the title compound.

Table 1: General Photophysical Properties of Related Oxadiazole Derivatives

Derivative ClassAbsorption Maxima (λ_max)Emission Maxima (λ_em)Application Note
2,5-Diphenyl-1,3,4-oxadiazole~300-350 nm~350-400 nmPrecursor for more complex dyes
Stilbene-oxadiazole hybrids~350-400 nm~400-450 nmInvestigated for electroluminescent materials

Note: This table represents general data for related compounds and not specifically for this compound due to a lack of specific data in the reviewed literature.

Scintillators are materials that emit light upon exposure to ionizing radiation, a property that is fundamental to radiation detection and medical imaging. Organic scintillators often rely on molecules with rapid and efficient fluorescence. The 1,3,4-oxadiazole core is a well-known component in the design of organic scintillators due to its high photoluminescence quantum efficiency and fast decay times. The presence of the furan rings in this compound is expected to influence the scintillation properties, potentially by altering the energy transfer mechanisms within the material. The high thermal and chemical stability of 2,5-disubstituted 1,3,4-oxadiazole derivatives is also a significant advantage in scintillator applications, where materials can be subjected to harsh conditions.

Multiphoton absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to electronic excitation. This phenomenon is at the heart of applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. The design of molecules with large two-photon absorption (2PA) cross-sections is a key area of research. While specific 2PA data for this compound is scarce, theoretical studies on similar heterocyclic compounds, including furan and 1,3,4-oxadiazole monomers and oligomers, have been conducted to understand their nonlinear optical properties. The symmetrical donor-acceptor-donor (D-A-D) architecture, which can be conceptually applied to this compound (with furan as the donor and oxadiazole as the acceptor), is a common strategy for enhancing 2PA cross-sections.

Research on related compounds, such as 2,5-diphenyl-1,3,4-oxadiazole (PPD), has demonstrated two-photon induced fluorescence, indicating the potential of the oxadiazole core in such applications. The emission intensity of PPD under two-photon excitation has been shown to have a quadratic dependence on the total illumination power, a hallmark of the two-photon absorption process. This suggests that furan-substituted analogs like this compound would be promising candidates for multiphoton absorbing materials, although experimental verification is needed.

Biological Activity Research Methodologies for 2,5 Di 2 Furyl 1,3,4 Oxadiazole Derivatives

Antimicrobial Activity Screening Protocols

The antimicrobial potential of 2,5-di(2-furyl)-1,3,4-oxadiazole derivatives is assessed through various standardized methods against a spectrum of pathogenic bacteria and fungi.

The antibacterial efficacy of these compounds is commonly determined using methods like broth microdilution and the cup-plate method. nih.govresearchgate.netresearchgate.net

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. This method involves preparing serial dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the target bacteria. After an incubation period, the growth of the bacteria is assessed, often by visual inspection for turbidity or by using a colorimetric indicator like Alamar Blue. nih.govnih.gov The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The cup-plate method , a type of agar (B569324) diffusion assay, is another common screening technique. researchgate.netderpharmachemica.com In this method, a sterile agar medium is seeded with the test bacterium and poured into Petri dishes. Once the agar solidifies, wells or "cups" are created using a sterile borer. A specific volume of the test compound solution is then added to each cup. During incubation, the compound diffuses into the agar, and if it possesses antibacterial activity, a clear zone of inhibition will form around the cup where bacterial growth is prevented. The diameter of this zone is proportional to the antibacterial potency of the compound. researchgate.net

Newer methods like the XTT Reduction Menadione Assay (XRMA) have also been employed to assess antimycobacterial activity. bohrium.com

Table 1: Examples of Antibacterial Screening Methods for 1,3,4-Oxadiazole (B1194373) Derivatives

MethodPrincipleEndpointReferences
Broth MicrodilutionSerial dilution of the compound in liquid media inoculated with bacteria.Minimum Inhibitory Concentration (MIC) nih.govnih.gov
Cup Plate Method (Agar Diffusion)Diffusion of the compound from a well into agar seeded with bacteria.Zone of Inhibition (diameter) researchgate.netresearchgate.net
XTT Reduction Menadione Assay (XRMA)Colorimetric assay measuring metabolically active cells.Cell Viability/Inhibition bohrium.com

Some 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com For instance, certain furan-containing oxadiazole derivatives have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli. nih.gov

The antifungal properties of this compound derivatives are evaluated against various pathogenic fungi, including species like Aspergillus flavus, Aspergillus fumigatus, and Candida albicans. goums.ac.irmdpi.com

Similar to antibacterial screening, the agar well diffusion method is frequently used for preliminary antifungal assessment. goums.ac.ir The methodology is analogous, with the agar medium being inoculated with the test fungus. The appearance of a zone of inhibition around the well containing the test compound indicates antifungal activity.

The mycelial growth inhibition test is another standard in vitro method. mdpi.com In this assay, the test compounds are incorporated into a solid growth medium at various concentrations. A small disc of mycelium from a fresh fungal culture is then placed at the center of the plate. After incubation, the radial growth of the fungal colony is measured and compared to a control plate without the test compound. The percentage of inhibition is then calculated. This method is particularly useful for evaluating the efficacy of compounds against filamentous fungi.

Some studies have reported that 2,5-disubstituted 1,3,4-oxadiazoles exhibit good antifungal activity. tandfonline.com For example, certain nicotinamide (B372718) derivatives containing a 1,3,4-oxadiazole ring have shown favorable antifungal activities against plant pathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov

Table 2: Common Fungal Strains Used in Efficacy Assessment of 1,3,4-Oxadiazole Derivatives

Fungal StrainTypeRelevanceReferences
Aspergillus flavusMoldPathogenic to humans and plants goums.ac.ir
Aspergillus fumigatusMoldOpportunistic human pathogen goums.ac.ir
Candida albicansYeastCommon human fungal pathogen mdpi.com
Gibberella zeaeMoldPlant pathogen nih.gov
Fusarium oxysporumMoldPlant pathogen nih.gov
Rhizoctonia solaniMoldPlant pathogen mdpi.com

The potential of this compound derivatives as antitubercular agents is a significant area of research. researchgate.net The primary method for evaluating this activity is against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

The Microplate Alamar Blue Assay (MABA) is a widely accepted and commonly used method for determining the MIC of compounds against M. tuberculosis. nih.govscispace.com This colorimetric assay utilizes the Alamar Blue reagent, which is reduced by metabolically active cells, resulting in a color change from blue to pink. In this assay, serial dilutions of the test compounds are prepared in microtiter plates containing a specialized broth medium. A standardized inoculum of M. tuberculosis (commonly the H37Rv strain) is added to each well. After an incubation period, Alamar Blue is added, and the color change is observed. The MIC is determined as the lowest concentration of the compound that prevents the color change, indicating inhibition of mycobacterial growth. nih.govscispace.com

Another method that has been used is the Rist and Grosset proportion method . manipal.edu Some studies have also utilized Mycobacterium phlei for preliminary screening before testing against M. tuberculosis. scispace.com Research has shown that some 2,5-disubstituted 1,3,4-oxadiazoles, including those with a furan (B31954) moiety, exhibit promising antitubercular activity. nih.govbohrium.comrsc.org

Antiviral Activity Investigation Techniques

Derivatives of 1,3,4-oxadiazole are also being investigated for their potential as antiviral agents, particularly against flaviviruses like Dengue virus (DENV) and West Nile virus (WNV).

A key target for antiviral drug development against flaviviruses is the NS2B/NS3 protease (NS2B/NS3pro), which is essential for viral replication. nih.gov Inhibition of this protease effectively blocks the viral life cycle.

Fluorogenic substrate-based assays are the primary method for screening inhibitors of DENV2 and WNV NS2B/NS3 proteases. nih.gov These assays utilize a synthetic peptide substrate that mimics the natural cleavage site of the protease. The peptide is tagged with a fluorophore and a quencher. In its intact state, the fluorescence is quenched. When the protease cleaves the peptide, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity.

The assay is typically performed in a 96-well plate format. The test compound is incubated with the purified recombinant protease (DENV2 NS2B/NS3pro or WNV NS2B/NS3pro). The reaction is initiated by adding the fluorogenic substrate. The rate of increase in fluorescence is monitored over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of the protease. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values are then calculated to quantify the potency of the inhibitors. These assays have identified several 1,3,4-oxadiazole derivatives as potent inhibitors of both DENV and WNV proteases. nih.gov

Table 3: Viral Protease Inhibition Assay Components

ComponentFunctionExampleReferences
EnzymeTarget for inhibitionDENV2 NS2B/NS3pro, WNV NS2B/NS3pro nih.govnih.gov
SubstrateCleaved by the protease to produce a signalBz-Nle-Lys-Arg-Arg-AMC researchgate.net
InhibitorTest compound being evaluated1,3,4-Oxadiazole derivatives nih.gov
BufferMaintains optimal pH and conditions for the reactionTris-HCl buffer nih.govresearchgate.net
DetectionMeasures the product of the enzymatic reactionFluorescence plate reader researchgate.net

Kinetic studies are also performed to understand the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov This involves measuring the reaction rates at various substrate and inhibitor concentrations. researchgate.net

Anticancer and Antiproliferative Research Methodologies

The anticancer potential of this compound derivatives is evaluated by assessing their ability to inhibit the growth and proliferation of various cancer cell lines. nih.govjst.go.jp

The most common in vitro method for screening antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . mdpi.comekb.eg This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, cancer cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (like DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control. mdpi.com

A wide range of human cancer cell lines are used for these screenings, including those from different tissue origins to assess the selectivity of the compounds. tandfonline.comnih.gov Examples include:

K562 (human erythromyeloblastoid leukemia) nih.gov

MDA-MB-231 (human breast adenocarcinoma) tandfonline.comnih.gov

HT29 (human colon adenocarcinoma) nih.gov

HepG2 (human hepatocellular carcinoma) nih.govjst.go.jp

A549 (human lung carcinoma) mdpi.com

MCF-7 (human breast adenocarcinoma) tandfonline.commdpi.com

Some studies utilize large panels of cell lines, such as the National Cancer Institute's 60-cell line screen (NCI-60), to obtain a broader profile of a compound's anticancer activity. nih.gov

Table 4: Representative Cancer Cell Lines for Antiproliferative Screening of 1,3,4-Oxadiazole Derivatives

Cell LineCancer TypeReference
K562Leukemia nih.gov
MDA-MB-231Breast Cancer tandfonline.comnih.gov
HT29Colon Cancer nih.gov
HepG2Liver Cancer nih.govjst.go.jp
A549Lung Cancer mdpi.com
MCF-7Breast Cancer tandfonline.commdpi.com

In Vitro Cell Line Screening Assays (e.g., MTT Method)

The initial exploration of the anticancer potential of this compound derivatives often begins with in vitro cell line screening assays. These assays provide a preliminary assessment of a compound's cytotoxicity against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to determine cell viability. nih.govnih.govdergipark.org.tr This technique relies on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength. This allows researchers to determine the concentration of the compound that inhibits cell growth by 50% (IC50), a key indicator of its cytotoxic potency. nih.gov

For instance, a study on novel 1,3,4-oxadiazole derivatives of naproxen (B1676952) utilized the MTT assay to evaluate their antiproliferative effects on HCT-116 colorectal cancer cells. nih.gov Similarly, researchers investigating new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles employed the MTS assay, a similar tetrazolium-based method, to assess cytotoxicity against HT-29 colon adenocarcinoma and MDA-MB-231 breast adenocarcinoma cell lines. nih.gov Another study synthesized a series of 2,5-disubstituted-1,3,4-oxadiazoles and evaluated their in vitro anticancer activity against HeLa (cervical), IMR-32 (neuroblastoma), and MCF-7 (breast) cancer cell lines using the MTT assay. nih.gov The results from these screenings help identify the most promising compounds for further investigation. nih.govsci-hub.se

Target-Specific Enzyme Inhibition Studies (e.g., VEGFR2, EGFR)

Following promising results from cell line screening, research often progresses to more specific investigations into the mechanism of action. This involves studying the compound's ability to inhibit specific enzymes that play a crucial role in cancer development and progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. tandfonline.comnih.gov Inhibiting VEGFR2 is a well-established anti-cancer strategy. tandfonline.com Several studies have focused on designing and synthesizing 1,3,4-oxadiazole derivatives as potent VEGFR2 inhibitors. tandfonline.comnih.govrsc.org For example, a series of quinazoline (B50416) derivatives containing the 1,3,4-oxadiazole scaffold were designed and evaluated for their VEGFR2 inhibitory activity. rsc.org Molecular docking simulations are often used in conjunction with experimental assays to understand the binding interactions between the compound and the active site of the enzyme. tandfonline.comrsc.org

Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. nih.govnanobioletters.com Overexpression of EGFR is common in various cancers and is associated with increased cell proliferation and survival. nanobioletters.com Consequently, the development of EGFR inhibitors is a major focus of cancer research. nih.govnih.govnanobioletters.com Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their EGFR inhibitory potential. nih.govnih.govbenthamdirect.com For instance, naproxen-based 1,3,4-oxadiazole derivatives have been identified as EGFR inhibitors, with some compounds showing potency comparable to the standard drug erlotinib. nih.gov

Anti-inflammatory Research Models

The anti-inflammatory properties of this compound derivatives are often evaluated using in vivo animal models.

In Vivo Animal Models for Anti-inflammatory Efficacy (e.g., Carrageenan-Induced Paw Edema Test)

The carrageenan-induced paw edema test in rats is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds. semanticscholar.orgbrieflands.comnih.govnih.govnih.govnih.goviaea.orgmdpi.com In this model, a subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). semanticscholar.orgbrieflands.comnih.gov The test compounds are administered orally before the carrageenan injection, and the volume of the paw is measured at different time intervals. semanticscholar.orgbrieflands.comnih.gov The percentage of inhibition of edema is then calculated by comparing the paw volume of the treated group with that of the control group. semanticscholar.org

Several studies have successfully employed this model to demonstrate the anti-inflammatory efficacy of 1,3,4-oxadiazole derivatives. For example, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were shown to reduce paw edema in this model. nih.govnih.govdovepress.com Similarly, 2,5-disubstituted-1,3,4-oxadiazoles have also been evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema test. nih.govnih.gov

Antioxidant Activity Assessment Methods

The ability of this compound derivatives to combat oxidative stress is a significant aspect of their therapeutic potential.

Free Radical Scavenging Assays (e.g., DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. dergipark.org.trpsu.eduresearchgate.net DPPH is a stable free radical that has a deep violet color in solution. researchgate.net When it reacts with an antioxidant compound, which can donate a hydrogen atom, the DPPH is reduced, and its color changes to a pale yellow. researchgate.net The degree of discoloration, which is measured spectrophotometrically, is indicative of the compound's free radical scavenging capacity. dergipark.org.trpsu.eduresearchgate.net

This assay has been used to screen the antioxidant potential of various 2,5-disubstituted-1,3,4-oxadiazole derivatives. psu.eduresearchgate.net For instance, a series of 2-aryl-5-furyl-1,3,4-oxadiazoles were synthesized and their antioxidant activity was evaluated using the DPPH method. psu.edu

Structure-Activity Relationship (SAR) Studies and Bioisosteric Design

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.netresearchgate.net By systematically modifying different parts of the this compound scaffold and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. This knowledge is invaluable for designing more potent and selective derivatives.

Bioisosteric design is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.govmdpi.comscispace.com The 1,3,4-oxadiazole ring itself is often considered a bioisostere of ester and amide groups due to its resistance to hydrolysis. scispace.com This principle can be applied to the design of novel this compound derivatives with enhanced stability and efficacy. For example, the 1,3,4-oxadiazole ring has been used as a bioisosteric replacement for the carboxylic moiety in some drugs. mdpi.com

Through the iterative process of SAR and bioisosteric design, medicinal chemists can rationally design and synthesize new generations of this compound derivatives with optimized therapeutic properties.

Correlating Substituent Effects with Biological Response

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific functional groups modulate the therapeutic efficacy of a compound. Research into 1,3,4-oxadiazole derivatives, including those bearing furan rings, has demonstrated that even minor chemical modifications can lead to substantial changes in biological response, particularly in antimicrobial and antifungal activities.

The introduction of specific substituents onto aryl rings connected to the core heterocyclic structure is a common strategy to enhance potency. Studies have consistently shown that the presence of electron-withdrawing groups can amplify the antimicrobial effects of these compounds. For instance, the substitution of a phenyl ring attached to the oxadiazole core with electronegative groups like a chloro (-Cl) or a nitro (-NO₂) group has been shown to enhance antimicrobial properties. This enhancement is often attributed to the increased electrophilicity of the molecule, which may facilitate stronger interactions with biological targets.

Furthermore, the furan moiety itself, especially when a nitro group is present (nitrofuran), is a well-known pharmacophore that imparts significant antibacterial activity. In a series of 4-(5-aryl-2-furoyl)morpholines, which contain a furan ring linked to another aryl group, the derivative featuring a nitro-substituted aryl ring displayed notable antifungal activity, highlighting the positive impact of this specific substituent.

The table below summarizes key findings on how different substituents affect the biological response of furan-containing oxadiazole derivatives and related structures.

Table 1: Effect of Substituents on the Biological Activity of Furan-Containing Heterocycles

Base Scaffold/Series Substituent Position Observed Biological Effect
Phenyl-substituted 1,3,4-Oxadiazole -Cl (Chloro) Phenyl Ring Enhanced antimicrobial activity
Phenyl-substituted 1,3,4-Oxadiazole -NO₂ (Nitro) Phenyl Ring Enhanced antimicrobial activity
5-Aryl-2-furoyl-morpholine -NO₂ (Nitro) Aryl Ring High antifungal activity researchgate.net
Oxadiazole Derivative Furan / Nitro furan Ring 2 or 5-position Significant antimicrobial activity

Application of Bioisosteric Principles in Pharmaceutical Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical and chemical properties, is a cornerstone of modern pharmaceutical design. This approach is widely used to enhance potency, improve selectivity, alter pharmacokinetic profiles, and reduce toxicity. The 1,3,4-oxadiazole ring is recognized as a classical bioisostere for ester and amide functionalities. This replacement can improve metabolic stability by removing linkages that are susceptible to hydrolysis by esterase or amidase enzymes, a common issue in drug metabolism.

In the context of this compound, bioisosteric principles can be applied in several ways. One approach is the replacement of the oxadiazole ring itself to modulate properties. Another key strategy involves the modification of the peripheral furan rings. Furan and thiophene (B33073) are well-established bioisosteres, as are furan and benzene. scispace.comnih.gov Replacing a furan ring with a thiophene ring, for example, can alter the electronic properties, lipophilicity, and metabolic profile of the molecule while maintaining a similar size and shape, potentially leading to a more favorable biological response. scispace.com

A clear example of this principle is demonstrated in the development of analogs for the natural product goniofufurone, a styryl lactone with cytotoxic properties. Researchers synthesized a bioisostere of goniofufurone where the furan ring was replaced by a thiophene ring. This modification led to a significant enhancement of the compound's biological activity. The resulting thiophene analog showed greater in vitro cytotoxicity against several tumor cell lines compared to the original furan-containing compound, with one derivative proving more active than the commercial anticancer drug doxorubicin (B1662922) against K562 leukemia cells. This case study effectively illustrates the power of bioisosteric replacement of a furan ring to improve the therapeutic potential of a bioactive compound.

Table 2: Example of Bioisosteric Replacement of Furan and its Effect on Biological Activity

Original Compound (Lead) Bioisosteric Replacement Resulting Analog Change in Biological Activity
Goniofufurone (contains a furan moiety) Furan ring replaced with a Thiophene ring Thiophene mimic of goniofufurone Enhanced in vitro cytotoxicity against tumor cell lines; greater activity than doxorubicin in K562 cells.

Conclusion and Future Perspectives

Summary of Current Research Contributions on 2,5-Di(2-furyl)-1,3,4-oxadiazole

Research on this compound has highlighted its potential in medicinal chemistry and materials science. The synthesis of this compound typically involves the cyclization of corresponding diacylhydrazines or the reaction of a furyl hydrazine (B178648) with a furyl acid derivative. ontosight.ai Its structure, featuring a central 1,3,4-oxadiazole (B1194373) ring flanked by two furan (B31954) rings, imparts unique photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai

From a pharmacological perspective, while specific studies on this compound are part of the broader investigation into 2,5-disubstituted 1,3,4-oxadiazoles, the parent scaffold is known for a wide array of biological activities. These include antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai One notable derivative, Furamizole, which is chemically 2-amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)-vinyl]-1,3,4-oxadiazole, is recognized for its potent antibacterial activity. mdpi.comijrpr.com

Emerging Trends and Challenges in 1,3,4-Oxadiazole Research

The field of 1,3,4-oxadiazole research is dynamic, with several emerging trends shaping its future. A significant trend is the development of green and efficient synthetic methodologies. eurekaselect.com Researchers are increasingly focusing on environmentally friendly approaches, such as microwave-assisted synthesis, to produce 1,3,4-oxadiazole derivatives in high yields. researchgate.net

Another key trend is the design of hybrid molecules that incorporate the 1,3,4-oxadiazole scaffold with other pharmacologically active moieties to create novel therapeutic agents with enhanced efficacy. eurekaselect.com The structural versatility of the 1,3,4-oxadiazole ring allows for extensive modifications, enabling the fine-tuning of its biological activity. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Despite the promising outlook, challenges remain. The synthesis of certain 1,3,4-oxadiazole derivatives can be complex, sometimes requiring harsh reaction conditions. acs.org Furthermore, a deeper understanding of the structure-activity relationships is necessary for the rational design of new compounds with specific biological targets. openmedicinalchemistryjournal.com Overcoming these hurdles is crucial for translating the potential of 1,3,4-oxadiazoles into clinical applications.

Prospects for Novel Applications and Interdisciplinary Research Initiatives

The future of 1,3,4-oxadiazole research is bright, with numerous prospects for novel applications and interdisciplinary collaborations. In medicinal chemistry, the 1,3,4-oxadiazole scaffold is considered a "privileged structure" due to its presence in a wide range of biologically active compounds. openmedicinalchemistryjournal.com This makes it a valuable framework for the development of new drugs targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. openmedicinalchemistryjournal.comajrconline.org Recent patent applications (2020-2024) highlight the potential of oxadiazole derivatives in treating cancer, bacterial infections, metabolic disorders, and neurodegenerative diseases. tandfonline.com

Beyond pharmaceuticals, 1,3,4-oxadiazoles are finding applications in materials science. Their unique electronic and photophysical properties make them suitable for use in the development of organic light-emitting diodes (OLEDs), liquid crystals, and high-energy density materials. tandfonline.com

Interdisciplinary research is poised to play a pivotal role in unlocking the full potential of 1,3,4-oxadiazoles. Collaborations between medicinal chemists, biologists, materials scientists, and computational chemists will be essential for designing and synthesizing novel derivatives, elucidating their mechanisms of action, and developing innovative applications. openmedicinalchemistryjournal.com Such initiatives will undoubtedly accelerate the translation of fundamental research into practical solutions for medicine and technology.

Q & A

Basic: What are the optimal synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles, and how can reaction yields be improved?

Answer:
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides using dehydrating agents. A common method involves reacting substituted benzoic acids with substituted benzo hydrazides in the presence of phosphorus oxychloride (POCl₃) at 100°C, followed by cooling and recrystallization with ethanol . To optimize yields, stoichiometric control of reactants (equimolar ratios) and precise temperature management are critical. For example, using ice-quenching after reaction completion ensures efficient precipitation of the product. Yields exceeding 70% are achievable with this method, as demonstrated in derivatives like 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole .

Advanced: How do substituent electronic effects influence the biological activity of 2,5-disubstituted-1,3,4-oxadiazoles?

Answer:
Substituents at the 2- and 5-positions significantly modulate electronic properties and bioactivity. Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial and anticancer activity by increasing electrophilicity, facilitating interactions with biological targets. For instance, derivatives with 4-chlorophenyl substituents exhibit potent antibacterial activity (MIC: 2–8 µg/mL) due to enhanced membrane penetration . Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) may improve solubility but reduce potency. Computational studies (DFT, molecular docking) are recommended to predict electronic effects and guide synthetic prioritization .

Basic: What spectroscopic techniques are essential for characterizing 2,5-di(2-furyl)-1,3,4-oxadiazole?

Answer:
Key techniques include:

  • ¹H-NMR : Identifies aromatic proton environments (e.g., δ 7.44–8.05 ppm for aryl-H in 2,5-diaryl derivatives) .
  • FT-IR : Confirms oxadiazole ring formation via C=N stretching (1600–1650 cm⁻¹) and absence of N-H peaks (~3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 364.48 for 2,5-bis(diethylaminophenyl) derivatives) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for stability analysis .

Advanced: How can computational methods predict the stability and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations assess thermodynamic stability (e.g., Gibbs free energy, HOMO-LUMO gaps) and reaction pathways. For example, studies on 2,5-diphenyl-1,3,4-oxadiazole reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity suitable for photophysical applications . Molecular dynamics simulations further evaluate solvation effects and degradation kinetics in biological media . Pairing these with experimental DSC/TGA data (e.g., melting points: 148–151°C ) validates computational models.

Basic: What pharmacological screening strategies are used for 2,5-disubstituted oxadiazole derivatives?

Answer:
Standard protocols include:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values <10 µM for potent derivatives .
  • Enzyme inhibition : Tyrosinase or cathepsin K inhibition assays using spectrophotometric monitoring (e.g., IC₅₀: 12–45 µM) .
    Dose-response curves and comparative analysis with control drugs (e.g., cisplatin) are mandatory for statistical validity .

Advanced: How do 2,5-di(2-furyl) substituents affect the photophysical properties of 1,3,4-oxadiazoles?

Answer:
Furyl groups enhance π-conjugation, leading to strong two-photon absorption (TPA) and fluorescence. For example, 2,5-bis(4-(2-arylvinyl)phenyl) derivatives exhibit TPA cross-sections >500 GM (Goeppert-Mayer units) at 800 nm, making them viable for bioimaging . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ ~2–5 ns), while substituent polarity adjustments (e.g., -NO₂ vs. -OCH₃) modulate Stokes shifts .

Basic: What are the challenges in purifying this compound, and how are they addressed?

Answer:
Common issues include:

  • Low solubility : Recrystallization in ethanol or DMF/water mixtures improves purity .
  • Byproduct formation : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted hydrazides .
  • Hygroscopicity : Storage under inert atmosphere (N₂/Ar) prevents hydrolysis .
    HPLC (C18 column, acetonitrile/water) with >98% purity thresholds is recommended for pharmacological applications .

Advanced: Can this compound form coordination polymers, and what applications exist?

Answer:
Yes, the oxadiazole ring acts as a rigid bidentate ligand. Reaction with Ag(I) salts yields coordination polymers with luminescent properties. For example, [Ag(L2)]ₙ (L2 = 2,5-bis(4-pyridyl)-1,3,4-oxadiazole) exhibits blue emission (λₑₘ: 450 nm) and potential use in sensors . Single-crystal XRD confirms tetrahedral Ag geometries and interligand π-π stacking (3.5–4.0 Å spacing) .

Basic: How is the thermal stability of this compound evaluated?

Answer:
Thermogravimetric analysis (TGA) under N₂ atmosphere reveals decomposition onset temperatures (Tₒₙₛₑₜ) >250°C for most derivatives . Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points: 148–151°C ). For explosives research, impact sensitivity tests (e.g., BAM drop-hammer) assess stability .

Advanced: What strategies enable regioselective synthesis of trisubstituted 1,3,4-oxadiazoles?

Answer:
N-substitution via Ainsworth’s method introduces a third substituent. For example, N-alkylation of 2,5-diaryl-1,3,4-oxadiazoles with alkyl halides in DMF/K₂CO₃ yields N-alkyl-2,5-disubstituted derivatives . Microwave-assisted synthesis reduces reaction times (<30 min) and improves regioselectivity (>90%) .

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